Fluorine Position on the 3-Phenyl Ring Determines Antifungal Potency: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro
In a systematic SAR study of pyrido[3,4-e]-1,2,4-triazines, the 3-fluorophenyl derivative (10n) retained good antifungal activity, whereas the 2-fluorophenyl isomer (10m) and the 2,4-difluorophenyl analog (10p) exhibited significantly reduced potency. The 4-fluorophenyl derivative (10o) was among the most potent compounds tested, but the 3-fluoro regioisomer offers a distinct activity profile that may be preferred when modulation of potency or selectivity is desired [1].
| Evidence Dimension | Qualitative antifungal activity ranking |
|---|---|
| Target Compound Data | 3-fluorophenyl (10n): 'Good biological activity retained' |
| Comparator Or Baseline | 2-fluorophenyl (10m): 'less potent'; 4-fluorophenyl (10o): 'best overall antifungal activity'; 2,4-difluorophenyl (10p): 'less potent' |
| Quantified Difference | Activity rank: 4-F ≈ 3-F > 2-F ≈ 2,4-diF (qualitative, based on MIC comparisons in the same agar dilution assay) |
| Conditions | Agar dilution assay against Candida, Aspergillus, Mucor, and Trychophyton species |
Why This Matters
Procurement of the correct fluorine regioisomer is critical; the 2-fluoro or 2,4-difluoro analogs cannot substitute for the 3-fluorophenyl derivative without substantial loss of antifungal activity.
- [1] Reich MF, Fabio PF, Lee VJ, Kuck NA, Testa RT. Pyrido[3,4-e]-1,2,4-triazines and related heterocycles as potential antifungal agents. J Med Chem. 1989 Nov;32(11):2474-85. PMID: 2810336. View Source
